[4-(4-Chlorophenyl)piperazin-1-yl](tetrahydrofuran-2-yl)methanone
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Overview
Description
4-(4-Chlorophenyl)piperazin-1-ylmethanone: is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a chlorophenyl group and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)piperazin-1-ylmethanone typically involves the following steps:
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Formation of the Piperazine Derivative: : The initial step involves the reaction of 4-chlorophenylamine with ethylene glycol to form 4-(4-chlorophenyl)piperazine. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
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Attachment of the Tetrahydrofuran Moiety: : The next step involves the reaction of the piperazine derivative with tetrahydrofuran-2-carboxylic acid chloride. This acylation reaction is typically conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-efficiency catalysts and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Chlorophenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding mechanisms and effects on proteins and enzymes.
Medicine
In medicinal chemistry, 4-(4-Chlorophenyl)piperazin-1-ylmethanone is investigated for its pharmacological properties. It has shown potential as a lead compound in the development of drugs targeting neurological disorders, due to its ability to interact with neurotransmitter receptors.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its derivatives are explored for their potential use in various applications, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurotransmission pathways. This can result in various pharmacological effects, including anxiolytic, antidepressant, and antipsychotic activities.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)piperazin-1-ylmethanone: Similar in structure but with a morpholine ring instead of tetrahydrofuran.
4-(4-Chlorophenyl)piperazin-1-ylmethanone: Contains a pyrrolidine ring instead of tetrahydrofuran.
4-(4-Chlorophenyl)piperazin-1-ylmethanone: Similar structure with an oxolane ring.
Uniqueness
The uniqueness of 4-(4-Chlorophenyl)piperazin-1-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and pharmacological properties. The presence of the tetrahydrofuran ring enhances its solubility and bioavailability, making it a valuable compound for drug development.
Properties
Molecular Formula |
C15H19ClN2O2 |
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Molecular Weight |
294.77 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C15H19ClN2O2/c16-12-3-5-13(6-4-12)17-7-9-18(10-8-17)15(19)14-2-1-11-20-14/h3-6,14H,1-2,7-11H2 |
InChI Key |
QSJIJLFQAZPNGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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